2’-Bromo-2-(4-fluorofenil)acetofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

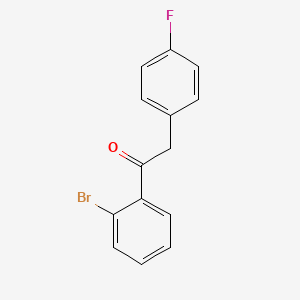

2-Bromo-2-(4-fluorophenyl)acetophenone, also known as 2-Bromo-2-fluorophenylacetophenone, is an organic compound with the molecular formula C8H6BrFO. It is a white, crystalline solid that is insoluble in water and has a melting point of 115-117°C. This compound has a wide range of applications in the field of organic chemistry, including its use as a synthetic intermediate in the production of various pharmaceuticals and other compounds.

Aplicaciones Científicas De Investigación

2’-Bromo-2-(4-fluorofenil)acetofenona: Un análisis exhaustivo de las aplicaciones de la investigación científica

Intermedio de síntesis orgánica: Este compuesto se utiliza como intermedio en la síntesis de varios productos químicos orgánicos. Sus sustituyentes bromo y flúor lo convierten en un reactivo versátil para introducir estos átomos en otras moléculas, lo cual puede ser crucial para el desarrollo de productos farmacéuticos y agroquímicos .

Formación de derivados de fenacilo: En química analítica, la this compound se utiliza para formar derivados de fenacilo para el análisis de ácidos orgánicos. Esta aplicación es significativa para comprender la composición y el comportamiento de mezclas orgánicas complejas .

Experimentación innovadora en la educación: Las instituciones educativas han empleado este compuesto en laboratorios de enseñanza para demostrar técnicas de síntesis avanzadas a los estudiantes, enriqueciendo así su conocimiento práctico y experiencia en química orgánica .

α-Bromación sin catalizador: El compuesto se ha utilizado en reacciones de α-bromación sin catalizador de acetofenonas, un método que puede ser más ecológico y rentable en comparación con los métodos de bromación tradicionales .

Bloques de construcción fluorados: Como bloque de construcción fluorado, este compuesto es esencial en la construcción de moléculas más complejas, especialmente en el campo de la química medicinal, donde se sabe que el flúor altera significativamente la actividad biológica de los productos farmacéuticos .

Hojas de datos de seguridad de materiales (MSDS): La MSDS para la this compound proporciona información crítica sobre el manejo, almacenamiento y medidas de seguridad, que son vitales para los investigadores que trabajan con este producto químico en entornos de laboratorio .

Thermo Fisher Scientific MilliporeSigma BMC Chemistry Springer Link MilliporeSigma Ambeed

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Análisis Bioquímico

Biochemical Properties

2’-Bromo-2-(4-fluorophenyl)acetophenone plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an inhibitor for certain enzymes, thereby affecting their activity. For instance, it has been observed to inhibit the activity of aromatase, an enzyme involved in the biosynthesis of estrogens . The interaction between 2’-Bromo-2-(4-fluorophenyl)acetophenone and aromatase involves binding to the active site of the enzyme, leading to a decrease in its catalytic activity.

Cellular Effects

The effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 2’-Bromo-2-(4-fluorophenyl)acetophenone can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism.

Molecular Mechanism

At the molecular level, 2’-Bromo-2-(4-fluorophenyl)acetophenone exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, the binding of 2’-Bromo-2-(4-fluorophenyl)acetophenone to aromatase results in the inhibition of estrogen biosynthesis . This interaction involves the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its normal reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to 2’-Bromo-2-(4-fluorophenyl)acetophenone can lead to sustained inhibition of enzyme activity and alterations in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and degradation are closely monitored.

Dosage Effects in Animal Models

The effects of 2’-Bromo-2-(4-fluorophenyl)acetophenone vary with different dosages in animal models. At low doses, the compound has been shown to inhibit enzyme activity without causing significant toxicity . At higher doses, 2’-Bromo-2-(4-fluorophenyl)acetophenone can induce toxic effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

2’-Bromo-2-(4-fluorophenyl)acetophenone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can further interact with cellular components . These metabolic interactions can affect metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of 2’-Bromo-2-(4-fluorophenyl)acetophenone within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 2’-Bromo-2-(4-fluorophenyl)acetophenone can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 2’-Bromo-2-(4-fluorophenyl)acetophenone plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 2’-Bromo-2-(4-fluorophenyl)acetophenone has been observed to localize in the mitochondria, where it can affect mitochondrial function and energy metabolism.

Propiedades

IUPAC Name |

1-(2-bromophenyl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-13-4-2-1-3-12(13)14(17)9-10-5-7-11(16)8-6-10/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKKHSLDXYIHMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50606298 |

Source

|

| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36282-29-8 |

Source

|

| Record name | 1-(2-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50606298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)